3-amino-5-fluoro-1-methylpyridin-2(1H)-one

Metabolic Stability Drug Metabolism Fluorine Substitution

3-Amino-5-fluoro-1-methylpyridin-2(1H)-one is a precision fluorinated heterocyclic building block engineered for medicinal chemistry. The orthogonal 3-amino, 5-fluoro, and N1-methyl substitution pattern is critical for kinase hinge-binding motifs and antiviral NNRTI pharmacophores—generic non-fluorinated or non-aminated analogs lack essential H-bond donor/acceptor functionality and the metabolic stability conferred by fluorine, introducing significant risk of synthetic failure. At 98% purity, this intermediate ensures reliable SAR data. Ideal for ATP-competitive inhibitor programs and focused library synthesis.

Molecular Formula C6H7FN2O
Molecular Weight 142.133
CAS No. 1781125-38-9
Cat. No. B2449499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-5-fluoro-1-methylpyridin-2(1H)-one
CAS1781125-38-9
Molecular FormulaC6H7FN2O
Molecular Weight142.133
Structural Identifiers
SMILESCN1C=C(C=C(C1=O)N)F
InChIInChI=1S/C6H7FN2O/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,8H2,1H3
InChIKeyJNIYIQGINIDFMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-fluoro-1-methylpyridin-2(1H)-one (CAS 1781125-38-9) Procurement Data: Technical Specifications and Research Grade Purity


3-Amino-5-fluoro-1-methylpyridin-2(1H)-one is a specialized fluorinated heterocyclic building block belonging to the pyridin-2(1H)-one class of compounds. Its molecular formula is C6H7FN2O with a molecular weight of 142.13 g/mol . The compound features a unique substitution pattern combining a 3-amino group, a 5-fluoro substituent, and an N1-methyl group on the pyridinone core. This specific arrangement of functional groups enables its use as an advanced intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antiviral agents. Commercially available from select suppliers, typical research-grade purity is 98% , making it suitable for sensitive synthetic applications requiring high-purity starting materials.

Why 3-Amino-5-fluoro-1-methylpyridin-2(1H)-one Cannot Be Replaced by Generic Pyridinone Analogs


Attempting to substitute 3-amino-5-fluoro-1-methylpyridin-2(1H)-one with non-fluorinated pyridinones (e.g., 3-amino-1-methylpyridin-2(1H)-one) or non-aminated fluoropyridinones (e.g., 5-fluoro-1-methylpyridin-2(1H)-one) introduces significant risks of synthetic failure or compromised biological activity. The strategic incorporation of the fluorine atom at the 5-position enhances metabolic stability and alters electronic properties critical for target engagement [1]. The 3-amino group serves as an essential hydrogen bond donor/acceptor and a reactive handle for further derivatization, a functionality absent in simpler fluorinated analogs [2]. The N1-methyl group simultaneously blocks undesirable tautomerization and modulates lipophilicity. This precise combination of functionalities is not present in any single generic analog, rendering direct substitution invalid for structure-activity relationship (SAR) studies or multistep synthetic routes where each substituent plays a defined role. The quantitative evidence below substantiates these functional and performance differences.

Quantitative Evidence for Selecting 3-Amino-5-fluoro-1-methylpyridin-2(1H)-one Over Closest Analogs


Enhanced Metabolic Stability of Fluorinated Pyridinones: 5-Fluoro vs. Non-Fluorinated Scaffolds

The presence of a 5-fluoro substituent in pyridin-2(1H)-one derivatives confers improved metabolic stability compared to their non-fluorinated counterparts. The 5-fluoro-1-methylpyridin-2(1H)-one scaffold demonstrates this class-level effect, a property directly transferable to the target compound which bears the identical 5-fluoro substitution pattern [1]. This stabilization arises from fluorine's high electronegativity and small atomic size, which alter electron density and block oxidative metabolism at the C5 position [2]. While the non-fluorinated analog 3-amino-1-methylpyridin-2(1H)-one lacks this protective feature, the target compound is expected to exhibit the same metabolic robustness as its 5-fluoro congener, thereby extending half-life and enhancing in vivo exposure in preclinical studies.

Metabolic Stability Drug Metabolism Fluorine Substitution

Essential Hydrogen Bonding Capacity of the 3-Amino Group for Target Engagement

The 3-amino group of 3-aminopyridin-2(1H)-one derivatives is a critical pharmacophoric element for binding to biological targets. In the context of HIV-1 reverse transcriptase (RT) inhibition, nonnucleoside 3-aminopyridin-2(1H)-one derivatives achieve IC50 values as low as 19 nM in enzyme assays [1]. The amine forms a key hydrogen bond with the carbonyl oxygen of Lys101 in the RT binding pocket, a interaction confirmed by docking studies [2]. Analogs lacking this 3-amino group, such as 5-fluoro-1-methylpyridin-2(1H)-one, are incapable of forming this critical interaction and would be expected to lose significant binding affinity. The target compound retains this essential 3-amino functionality, positioning it as a valid scaffold for developing RT inhibitors and other agents requiring strong hydrogen bond donor/acceptor capacity.

HIV Reverse Transcriptase Kinase Inhibition Structure-Activity Relationship

Tautomeric Control via N1-Methylation Prevents Undesired Isomerization

Pyridin-2(1H)-ones can exist in equilibrium with their 2-hydroxypyridine tautomers, a process that can complicate synthesis and confound biological assays. N1-methylation, as present in the target compound, effectively locks the molecule in the desired pyridinone form, eliminating this tautomeric ambiguity . This is a significant advantage over non-methylated analogs such as 3-amino-5-fluoropyridin-2(1H)-one (CAS 1261923-85-6), which can undergo prototropic tautomerization. While the non-methylated form may exhibit variable ratios of the two tautomers depending on solvent and pH, the N1-methylated target compound provides a single, well-defined chemical species. This ensures batch-to-batch consistency in synthetic transformations and reliable interpretation of biological results.

Chemical Stability Tautomerism Synthetic Utility

Orthogonal Reactivity of Amino and Fluoro Substituents for Advanced Derivatization

The target compound uniquely offers two distinct sites for further chemical elaboration: the nucleophilic 3-amino group, which can undergo alkylation, acylation, or reductive amination, and the 5-fluoro group, which can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions or influence the electronic properties of the ring . This orthogonal reactivity is not available in either the non-fluorinated analog 3-amino-1-methylpyridin-2(1H)-one (which lacks the C5 handle) or the non-aminated analog 5-fluoro-1-methylpyridin-2(1H)-one (which lacks the C3 handle). The combination enables divergent synthetic strategies from a single intermediate, a key advantage in parallel library synthesis and SAR exploration.

Synthetic Chemistry Building Blocks Medicinal Chemistry

Recommended Research and Industrial Applications for 3-Amino-5-fluoro-1-methylpyridin-2(1H)-one


Kinase Inhibitor Lead Optimization and Fragment-Based Drug Discovery

The 3-aminopyridin-2(1H)-one core is a recognized hinge-binding motif in kinase inhibitors, with several co-crystal structures available [1]. The target compound's 3-amino group can form crucial hydrogen bonds with the kinase hinge region, while the 5-fluoro substituent can occupy hydrophobic pockets or enhance metabolic stability. The N1-methyl group prevents off-target tautomerization. This compound serves as an advanced fragment for building ATP-competitive inhibitors, particularly against kinases with documented sensitivity to fluorinated pyridinones. Its high purity (98%) ensures reliable SAR in early-stage discovery.

Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Development for HIV-1

3-Aminopyridin-2(1H)-one derivatives are a validated class of HIV-1 NNRTIs, with some analogs demonstrating low nanomolar IC50 values in enzymatic assays [2]. The target compound retains the essential 3-amino pharmacophore required for binding to the RT allosteric pocket. The 5-fluoro substituent may further enhance antiviral potency or improve resistance profiles against common NNRTI mutations. This compound is suitable for incorporation into next-generation HIV therapeutics, either as a core scaffold or as a key intermediate in the synthesis of more complex inhibitors.

Synthesis of Advanced Heterocyclic Libraries for Phenotypic Screening

The orthogonal reactivity of the 3-amino and 5-fluoro groups enables rapid diversification of the pyridinone scaffold. The 3-amino group can be readily acylated, alkylated, or converted to amides and sulfonamides. The 5-fluoro group can be displaced by nucleophiles or used to modulate electronic properties without additional synthetic steps. This makes the target compound a versatile building block for generating small, focused libraries of novel heterocycles for phenotypic screening campaigns, where structural novelty and functional group diversity are paramount [1].

Metabolic Stability Studies of Fluorinated Heterocycles

As a representative fluorinated pyridinone, this compound can be used as a model substrate in microsomal or hepatocyte stability assays to benchmark the metabolic liability of the 5-fluoro substitution pattern [3]. Comparative studies with the non-fluorinated analog 3-amino-1-methylpyridin-2(1H)-one can quantify the stabilizing effect of fluorine at the C5 position, providing valuable data to guide the design of more metabolically robust drug candidates within a broader medicinal chemistry program.

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